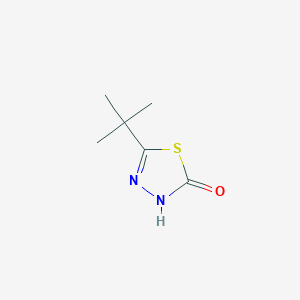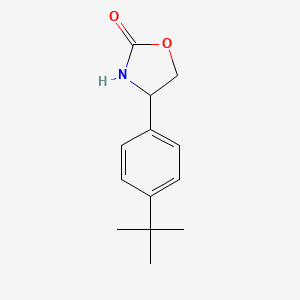
5-tert-butyl-1,3,4-thiadiazol-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-1,3,4-thiadiazol-2-ol, also known as 2-Amino-5-tert-butyl-1,3,4-thiadiazole (ABTD), is a thiadiazole derivative . It has been found to inhibit the corrosion of brass in sea water samples .
Synthesis Analysis
The synthesis of 2-Amino-5-tert-butyl-1,3,4-thiadiazole can be achieved from Pivaloyl chloride and thiosemicarbazide .Molecular Structure Analysis
The molecular formula of this compound is C6H11N3S . Its molecular weight is 157.24 . The IUPAC Standard InChIKey is ICXDPEFCLDSXLI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a yellow crystalline solid . It has a melting point of 183-187 °C (lit.) . Its solubility is in methanol . The compound has a predicted boiling point of 272.3±23.0 °C and a predicted density of 1.170±0.06 g/cm3 .Scientific Research Applications
TBDT has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of heterocyclic compounds, such as 1,2-dithiolanes, 1,2-dithiines, and 1,2-dithiolanes. In addition, TBDT has been used in the synthesis of biologically active compounds, such as antifungal agents, antiviral agents, and anti-cancer agents.
Mechanism of Action
TBDT is a versatile intermediate for the synthesis of many compounds. It acts as a catalyst in the condensation of the amino group with an aldehyde or ketone. The reaction is typically carried out in an aqueous medium at a temperature of 50-60°C. The reaction is believed to involve the formation of an intermediate thiazolidinone, which then undergoes a nucleophilic attack by the aldehyde or ketone. This leads to the formation of the desired product.
Biochemical and Physiological Effects
TBDT has been found to have a variety of biochemical and physiological effects. It has been shown to have antifungal, antiviral, and anti-cancer activities. It has also been found to have anti-inflammatory and antioxidant properties. In addition, TBDT has been found to have a protective effect against oxidative damage and to have the ability to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
TBDT has a number of advantages in laboratory experiments. It is a versatile intermediate for the synthesis of many compounds and has a wide range of biochemical and physiological activities. It is also relatively easy to synthesize and can be purified by crystallization or column chromatography. However, TBDT has some limitations, such as its low solubility in organic solvents and the fact that it is sensitive to air and moisture.
Future Directions
The potential of TBDT as a versatile intermediate for the synthesis of many compounds has been explored in a number of research studies. Further research is needed to better understand the mechanism of action of TBDT and to identify new applications for the compound. Additional research is also needed to explore the potential of TBDT as a therapeutic agent and to evaluate its safety and efficacy in clinical trials. Finally, research is needed to develop new synthetic methods for the synthesis of TBDT and to investigate the effects of TBDT on different biological systems.
Synthesis Methods
TBDT can be synthesized from either 2-amino-5-tert-butylthiazole or 2-amino-5-tert-butylbenzothiazole. The reaction involves the condensation of the amino group with an aldehyde or ketone. The reaction is typically carried out in an aqueous medium at a temperature of 50-60°C. The product is then purified by crystallization or column chromatography.
Safety and Hazards
properties
IUPAC Name |
5-tert-butyl-3H-1,3,4-thiadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-6(2,3)4-7-8-5(9)10-4/h1-3H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSWETHYNRYJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=O)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol, Mixture of diastereomers](/img/structure/B6601263.png)
![[2-(benzylamino)ethyl]phosphonic acid hydrochloride](/img/structure/B6601264.png)
![4-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)morpholine](/img/structure/B6601272.png)

![9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine](/img/structure/B6601282.png)




